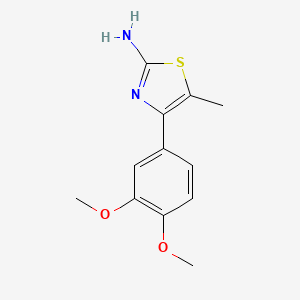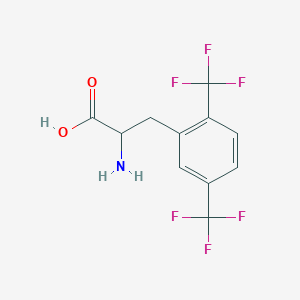
2,5-Bis(trifluoromethyl)-DL-phenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(trifluoromethyl)aniline is a haloalkyl substituted aniline . It has a molecular formula of (CF3)2C6H3NH2 . It’s a liquid at room temperature with a refractive index of 1.432 and a density of 1.467 g/mL at 25 °C .
Molecular Structure Analysis
The molecular structure of 2,5-Bis(trifluoromethyl)aniline, a related compound, has been analyzed using various techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry.
Physical And Chemical Properties Analysis
2,5-Bis(trifluoromethyl)aniline has a boiling point of 70-71 °C/15 mmHg and a density of 1.467 g/mL at 25 °C . Another related compound, 2,5-Bis(trifluoromethyl)phenylacetic acid, has a melting point of 95-98 °C .
Applications De Recherche Scientifique
Peptide Synthesis and Modification
A notable application of 2,5-Bis(trifluoromethyl)-DL-phenylalanine is in peptide synthesis and modification. Research has shown that sulfurane-based coupling agents, such as bis-[alpha,alpha-bis(trifluoromethyl)-benzyloxy]diphenylsulfur (BTBDS), facilitate rapid amide bond formation between Nalpha-urethane-protected l-amino acids and l-phenylalanine ethyl ester, yielding dipeptide esters with excellent yields and no detectable racemization. This method is particularly valuable in racemization-sensitive systems and segment condensation, underscoring the compound's utility in synthesizing peptides with high purity and specificity (Slaitas & Yeheskiely, 2002).
Catalysis and Enzyme Mimicry
The compound and its derivatives have been utilized in catalysis, demonstrating the ability to mimic enzyme functions. For instance, 2,4-Bis(trifluoromethyl)phenylboronic acid has been identified as a highly effective catalyst for dehydrative amidation between carboxylic acids and amines. This catalytic activity is crucial for α-dipeptide synthesis, where the ortho-substituent of boronic acid plays a key role in accelerating the amidation process by preventing the coordination of amines, thus facilitating the synthesis of complex peptides (Wang, Lu, & Ishihara, 2018).
Material Science and Polymer Research
In material science and polymer research, this compound has contributed to the development of novel materials. A study on novel optically active poly(amide–imide)s synthesized from N,N′-(4,4′-carbonyldiphthaloyl)-bis-l-phenylalanine diacid chloride and aromatic diamines showcases the compound's relevance in creating materials with unique optical properties. These polymers exhibit high yield and inherent viscosity, signifying their potential in advanced material applications (Mallakpour, Hajipour, & Zamanlou, 2002).
Biosensors and Analytical Applications
The role of this compound extends into the development of biosensors and analytical tools. Research focusing on the electrochemical sensors and biosensors for phenylalanine electroanalysis illustrates the compound's utility in detecting phenylalanine concentrations in biological fluids. This is crucial for diagnosing and monitoring phenylketonuria, a genetic disorder, underscoring the compound's significance in medical diagnostics (Dinu & Apetrei, 2020).
Safety and Hazards
2,5-Bis(trifluoromethyl)aniline may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Another related compound, 2,5-Bis(trifluoromethyl)phenylacetic acid, is classified as Acute Tox. 3 Oral according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Propriétés
IUPAC Name |
2-amino-3-[2,5-bis(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F6NO2/c12-10(13,14)6-1-2-7(11(15,16)17)5(3-6)4-8(18)9(19)20/h1-3,8H,4,18H2,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQSSWZMUJYBVRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CC(C(=O)O)N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F6NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386274.png)
![Methyl 2-methoxy-4-[[(1-prop-2-enoylpiperidine-4-carbonyl)amino]methyl]benzoate](/img/structure/B2386276.png)
![N-[(2-methoxyphenyl)methyl]-2-[5-[(4-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide](/img/structure/B2386277.png)
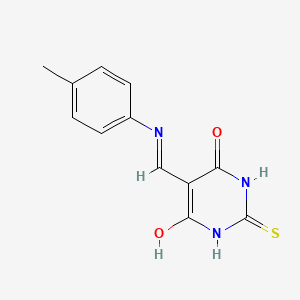
![5,6-Dihydro-4H-cyclopenta[c]thiophen-5-amine;hydrochloride](/img/structure/B2386279.png)

![(2,5-Dioxopyrrolidin-1-yl) 8-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]octanoate;chloride](/img/structure/B2386281.png)
![N-[2,2,2-Trifluoro-1-(4-fluoro-1H-indol-3-yl)ethyl]but-2-ynamide](/img/structure/B2386282.png)

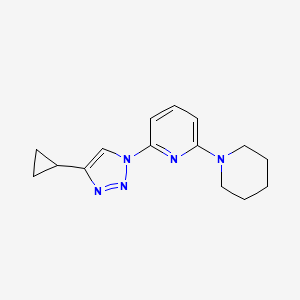

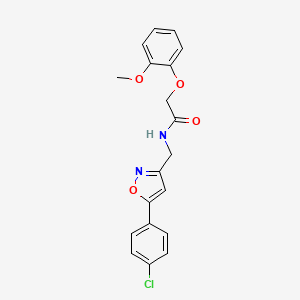
![3-(4-Bromophenyl)-6-({[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2386293.png)
